molecular formula C12H17N4OS+ B1663436 Thiamine CAS No. 59-43-8

Thiamine

Cat. No.: B1663436
CAS No.: 59-43-8
M. Wt: 265.36 g/mol
InChI Key: JZRWCGZRTZMZEH-UHFFFAOYSA-N
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Description

Vitamin B1, also known as thiamine, is a water-soluble essential micronutrient that serves as a critical cofactor in fundamental biochemical pathways. Its primary active form, this compound Diphosphate (ThDP) or this compound Pyrophosphate (TPP), is an indispensable coenzyme for several key mitochondrial enzymes . Researchers utilize this compound to study the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are central to the tricarboxylic acid (TCA) cycle and cellular energy (ATP) production . Furthermore, ThDP is a required cofactor for transketolase in the pentose phosphate pathway, which generates NADPH for biosynthetic reactions and ribose-5-phosphate for nucleic acid synthesis . Beyond its well-established coenzyme functions, this compound is also a subject of research in other areas. Its derivatives, such as this compound triphosphate (ThTP), are investigated for their potential non-coenzymatic roles in cellular processes, including neuronal function . Due to its role in core metabolic processes, this compound deficiency is a critical model for studying associated pathologies, including neurological disorders and mitochondrial dysfunction . This product is provided as a high-purity chemical for use in these and other experimental applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol
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InChI

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JZRWCGZRTZMZEH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO
Source PubChem
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Molecular Formula

C12H17N4OS+
Source PubChem
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DSSTOX Substance ID

DTXSID50220251
Record name Thiamine ion
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Molecular Weight

265.36 g/mol
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Physical Description

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid
Record name Thiamine
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Solubility

500.0 mg/mL
Record name Thiamine
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CAS No.

70-16-6, 59-43-8
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium
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Melting Point

248 °C
Record name Thiamine
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Preparation Methods

Synthesis of Pyrimidine Intermediate

The chemical synthesis of this compound begins with the preparation of pyrimidine intermediates. A method disclosed in CN104910142A involves hydrolyzing o-chloroaniline under controlled conditions, followed by water vapor distillation to recover the starting material. Subsequent steps include methanol addition and reactions with formaldehyde and acetonitrile to yield 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate. This process emphasizes efficiency in intermediate purification, which directly impacts the final product’s purity.

This compound Hydrochloride Production

CN103387573A details a novel chemical synthesis route for this compound hydrochloride that avoids hypertoxic reagents like chlorosulfonic acid. Concentrated hydrochloric acid is heated to 110°C to release hydrogen chloride gas, which is dried using sulfuric acid and dissolved in methanol. This acidified methanol reacts with a methanolic solution of this compound nitrate, yielding this compound hydrochloride after filtration and drying. Key advantages include:

  • Higher Tap Density : Improved bulk density (0.45–0.50 g/cm³ vs. 0.35–0.40 g/cm³ in traditional methods).
  • Stable Chloride Content : Total chlorine content remains consistent at 20.8–21.2%.
  • Environmental Safety : Eliminates risks associated with chlorosulfonic acid, reducing hazardous waste.

Microbial Fermentation Using Engineered Yeast

Strain Development and Genetic Modifications

US4186252A describes the use of mutated Saccharomyces strains (e.g., S. cerevisiae DBM 159 and S. uvarum DBM 189) to produce this compound via fermentation. These strains are engineered to overexpress this compound biosynthesis genes, enabling excess vitamin excretion into the fermentation medium. Stability in vitamin production across generations makes these strains suitable for industrial-scale processes.

Fermentation Process Optimization

The fermentation medium includes carbon sources (glucose, fructose, sucrose) and nitrogen sources (ammonium sulfate, urea). Key parameters:

  • pH : Maintained at 4.5–5.5 to optimize yeast activity.
  • Temperature : 28–32°C for maximal this compound yield.
  • Oxygenation : Aerobic conditions enhance biomass production, increasing this compound excretion.
    This method integrates this compound production with ethanol fermentation, making it economically viable for breweries and biofuel industries.

Enzymatic Biosynthesis and Structural Insights

Prokaryotic this compound Biosynthesis Pathways

The this compound biosynthetic pathway in prokaryotes involves coordinated action of enzymes such as ThiC (hydroxymethyl pyrimidine synthase) and ThiG (thiazole synthase). Structural studies (e.g., PDB: 3EPM, 1G69) reveal critical active-site residues:

  • ThiC : Binds pyridoxal phosphate (PLP) to catalyze pyrimidine formation.
  • ThiG : Utilizes a thiocarboxylated ThiS protein to incorporate sulfur into the thiazole ring.

This compound Diphosphate (ThDP) in Enzymatic Mechanisms

ThDP-dependent enzymes, such as transketolase, employ a conserved mechanism where the thiazole C2 atom acts as a nucleophile (Figure 2c). The enamine intermediate attacks carbonyl groups in substrates like pyruvate, facilitating decarboxylation and carbon-carbon bond formation.

Comparative Analysis of Preparation Methods

Method Yield Advantages Limitations
Chemical Synthesis 85–90% High purity; Scalable Toxic byproducts; Energy-intensive
Microbial Fermentation 70–75% Eco-friendly; Integrated with ethanol Requires genetic engineering
Enzymatic Biosynthesis 60–65% Specificity; Low waste High enzyme production costs

Industrial Applications and Challenges

Food and Pharmaceutical Industries

This compound-enriched yeast produced via fermentation is used to fortify bread and alcoholic beverages. Chemically synthesized this compound hydrochloride remains dominant in pharmaceuticals due to its stability.

Sustainability Considerations

While microbial fermentation reduces reliance on petrochemicals, scaling up requires addressing genetic instability and substrate costs. Advances in synthetic biology, such as CRISPR-based strain optimization, may enhance yields further.

Scientific Research Applications

Energy Metabolism

Vitamin B1 is essential for carbohydrate metabolism, aiding in the conversion of carbohydrates into glucose, which is then used for energy production in the form of adenosine triphosphate (ATP) . This metabolic pathway is critical for maintaining energy levels in the body, particularly in high-demand organs such as the brain and heart.

Neurological Health

This compound has been linked to neurological health, with deficiencies associated with conditions like Wernicke-Korsakoff syndrome and other cognitive disorders. Research indicates that adequate this compound levels may help mitigate symptoms of depression and improve mood stabilization when used alongside antidepressants . Additionally, ongoing studies are exploring its potential role in preventing memory loss and dementia in Alzheimer’s disease patients .

Diabetes Management

This compound supplementation has shown promise in managing diabetes by improving insulin sensitivity and reducing complications associated with high blood sugar levels. Some studies suggest that this compound may lower the risk of kidney problems and enhance nerve function in diabetic patients .

Cardiovascular Health

Vitamin B1 contributes to cardiovascular health by supporting proper heart function and potentially reducing hypertension. Its role in energy metabolism is vital for maintaining heart muscle efficiency .

Role in Plant Metabolism

Vitamin B1 is not only crucial for human health but also plays a significant role in plant physiology. It acts as a coenzyme in metabolic pathways essential for energy production within plants . this compound influences carbon assimilation and respiration, which are vital for plant growth and yield.

Disease Resistance and Stress Tolerance

Research has highlighted vitamin B1's role in enhancing plant resistance to diseases and stress conditions. It contributes to improved crop resilience against environmental stressors, thereby supporting food security . Biofortification of crops with increased this compound content is being explored as a strategy to improve nutritional quality for human consumption.

Case Studies

StudyFocusFindings
Zhang et al. (2020)This compound and DiabetesFound that this compound supplementation improved blood sugar levels and reduced complications in diabetic patients .
Liu et al. (2022)This compound's Role in Alzheimer’s DiseaseInvestigated the effects of this compound on cognitive decline; early results suggest potential benefits in memory preservation .
Smith et al. (2021)This compound BiofortificationDemonstrated that biofortifying rice with this compound increased its nutritional value and improved growth under stress conditions .

Recommendations for this compound Intake

The recommended dietary allowance (RDA) for this compound varies by age, gender, and physiological status (e.g., pregnancy). General guidelines suggest:

  • Adult men: 1.2 mg/day
  • Adult women: 1.1 mg/day
  • Pregnant women: 1.4 mg/day

These recommendations highlight the importance of ensuring adequate this compound intake through diet or supplementation, especially for at-risk populations such as those with diabetes or neurological disorders .

Comparison with Similar Compounds

Population Intake Levels

  • B1, B2, B6 : Intakes often below recommendations in Chinese populations, correlating with increased diabetes risk .
  • B9/B12 : Higher intakes linked to reduced diabetes incidence .
  • B3: No consistent association with diabetes, though excess intake may exacerbate obesity-related metabolic dysfunction .

Disease Risk Modulation

Vitamin Association with Diabetes Cognitive Function Cancer Risk
B1 U-shaped relationship (low/high intake risky) Positive correlation with cognitive scores Gender-specific bladder cancer links
B2 Inverse linear association Limited evidence No significant association
B3 Conflicting (protective vs. harmful) Improves memory via NAD+ synthesis Not studied
B6 Reduces T2D risk in elderly Supports neurotransmitter balance No association

Bioavailability and Stability

Digestive Recovery Rates in Raw Bars

Vitamin Salivary Phase Release Intestinal Phase Retention (%)
B1 High 85–90
B3 Moderate 75–80
B6 Low 70–75

Post-Surgical Supplementation

  • B1 : Increased in WLS Optimum 2.0 to address post-gastrectomy deficiencies.
  • B12 : Higher doses prevent pernicious anemia.

Ecological and Pharmacological Roles

  • Algal Blooms: 74% of harmful algal species require exogenous B1 and B12, with cellular quotas deplete environmental stocks within hours .
  • Neuroprotection : B1 mitigates apoptosis in Parkinson’s via Bcl-2/p53 pathways, while B3 enhances dopaminergic neuron survival .

Biological Activity

Vitamin B1, also known as thiamine, is an essential water-soluble vitamin that plays a crucial role in various biological processes across all domains of life. Its primary function is as a coenzyme for several key enzymatic reactions involved in carbohydrate metabolism, making it vital for energy production and overall metabolic health.

Chemical Structure and Function

Vitamin B1 has a heterocyclic structure composed of a pyrimidine and a thiazole ring. These components are biosynthesized through distinct metabolic pathways in bacteria, archaea, and eukaryotes before being ligated to form this compound. This coenzyme stabilizes the acyl carbanion during rearrangement reactions, which is critical in pathways such as the tricarboxylic acid (TCA) cycle and the Calvin-Benson cycle .

Biological Roles and Mechanisms

  • Enzymatic Co-Factor : this compound is a cofactor for several enzymes, including:
    • Pyruvate Dehydrogenase : Facilitates the conversion of pyruvate to acetyl-CoA.
    • Transketolase : Involved in the pentose phosphate pathway.
    • Oxoglutarate Dehydrogenase : Plays a role in the TCA cycle.
  • Metabolism Regulation : this compound influences carbohydrate metabolism and is essential for the proper functioning of metabolic pathways that convert carbohydrates into energy. It also impacts lipid and amino acid metabolism .
  • Microbial Interactions : In marine environments, vitamin B1 availability can control microbial community structures and interactions. Many marine bacteria, particularly those in the SAR11 clade, are auxotrophs for vitamin B1, meaning they cannot synthesize it de novo and must acquire it from their environment or through symbiotic relationships with other organisms .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of vitamin B1:

  • Auxotrophy in Marine Microorganisms : Up to 78% of bacterioplankton taxa are found to be auxotrophic for vitamin B1, relying on environmental sources or interactions with other organisms for their this compound needs .
  • Seasonal Variation : Concentrations of vitamin B1 in coastal systems vary seasonally, affecting microbial production rates. During periods of high productivity, such as spring blooms, increased demand for this compound can lead to its depletion in the environment .
  • Biosynthesis Pathways : The biosynthetic pathways for vitamin B1 are regulated by riboswitches that respond to intracellular concentrations of this compound and its precursors. This regulatory mechanism allows organisms to adapt to varying environmental conditions regarding nutrient availability .

Case Study 1: Marine Ecosystems

A comprehensive study conducted during the North Atlantic spring bloom revealed significant shifts in microbial community structure correlated with dissolved concentrations of this compound-related compounds (TRCs). Measurements indicated that certain bacterial populations increased in abundance due to their auxotrophic nature, highlighting the ecological importance of vitamin B1 in marine food webs .

Case Study 2: Human Health

In humans, this compound deficiency can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome. Clinical guidelines recommend daily intake levels ranging from 1.5 to 3 mg for individuals based on caloric intake and health status . Research indicates that adequate this compound levels are critical for maintaining metabolic health and preventing neurological disorders .

Data Table: Key Enzymes Utilizing Vitamin B1

EnzymeFunctionPathway
Pyruvate DehydrogenaseConverts pyruvate to acetyl-CoATCA Cycle
TransketolaseTransfers carbon units in sugar metabolismPentose Phosphate Pathway
Oxoglutarate DehydrogenaseConverts alpha-ketoglutarate to succinyl-CoATCA Cycle

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying vitamin B1 in complex biological matrices, and how do their sensitivity and specificity compare?

  • Methodological Answer : Fluorescence assays and high-performance liquid chromatography (HPLC) are widely used for vitamin B1 quantification. Fluorescence methods (e.g., thiochrome assays) are cost-effective but may suffer from interference by fluorescent impurities . HPLC with UV/Vis detection offers higher specificity but requires rigorous sample preparation to isolate thiamine from phosphorylated derivatives (e.g., TMP, TDP) . Recent studies recommend coupling HPLC with mass spectrometry (LC-MS/MS) for enhanced sensitivity in low-concentration samples (e.g., cerebrospinal fluid) .

Q. How do researchers account for inter-individual variability in vitamin B1 bioavailability studies?

  • Methodological Answer : Controlled feeding trials with standardized diets are employed to minimize variability. Biomarkers like erythrocyte transketolase activity (ETKA) are used to assess functional status, while urinary this compound excretion rates provide kinetic data . Recent protocols integrate genetic profiling (e.g., polymorphisms in SLC19A2/3 transporters) to explain differential absorption rates .

Q. What experimental models are optimal for studying this compound deficiency pathologies?

  • Methodological Answer : Rodent models (e.g., pyrithis compound-induced deficiency) replicate neurological impairments (Wernicke’s encephalopathy) and allow for histopathological validation . In vitro models using neuroblastoma cell lines (e.g., SH-SY5Y) are used to study this compound-dependent mitochondrial dysfunction . Zebrafish larvae are emerging as a model for real-time imaging of this compound transport mechanisms .

Advanced Research Questions

Q. How can multi-factor experimental designs optimize studies on this compound’s role in metabolic pathways?

  • Methodological Answer : Response surface methodology (RSM), such as Box-Behnken or central composite designs, efficiently evaluates interactions between variables (e.g., this compound concentration, pH, coenzyme availability). For example, a 3-factor Box-Behnken design was used to model this compound’s impact on yeast fermentation kinetics, reducing experimental runs by 50% while maintaining statistical power . Data from such designs are analyzed using ANOVA and regression models to identify optimal conditions .

Q. What strategies resolve contradictions in epidemiological data linking this compound intake to cognitive outcomes?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., ETKA vs. LC-MS/MS) or confounding factors (e.g., alcohol intake, genetic variants). Meta-analyses using standardized criteria (e.g., PRISMA) and Mendelian randomization improve causal inference . A 2024 meta-analysis reconciled disparities by stratifying populations by TPK1 genotype, revealing allele-specific responses to supplementation .

Q. How do novel microfluidic platforms address limitations in real-time this compound monitoring?

  • Methodological Answer : Microfluidic electrochemical sensors with graphene-based electrodes detect this compound at nanomolar levels in serum, overcoming the low throughput of traditional methods . These platforms integrate with smartphone-based analytics for field applications (e.g., monitoring deficiency in resource-limited settings) . Challenges include matrix effects from proteins, which are mitigated by surface functionalization with molecularly imprinted polymers (MIPs) .

Q. What interdisciplinary approaches are advancing this compound research in systems biology?

  • Methodological Answer : Multi-omics integration (transcriptomics, metabolomics) identifies this compound-dependent pathways in diseases like diabetes. For instance, flux balance analysis (FBA) in S. cerevisiae revealed compensatory mechanisms in this compound-depleted mitochondria . Clinically, machine learning models predict deficiency risks using EHR data (e.g., diuretic use, BMI) .

Methodological Challenges and Innovations

  • Data Reproducibility : Discrepancies in food matrix analysis (e.g., this compound loss during extrusion) are addressed by harmonizing protocols (e.g., AOAC 942.23) and using stable isotope-labeled internal standards .
  • Emerging Technologies : CRISPR-Cas9-edited cell lines (e.g., THTR1 knockout) elucidate transporter-specific roles in deficiency syndromes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thiamine
Reactant of Route 2
Thiamine

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